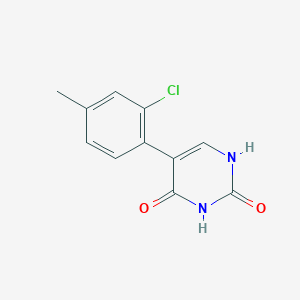
5-(3-Chloro-5-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-5-fluorophenyl)-(2,4)-dihydroxypyrimidine, also known as 5-CFPDH, is a widely used compound in the field of scientific research. It is a heterocyclic compound that has been studied for its potential applications in drug discovery, biochemistry, and physiology. 5-CFPDH has been used in a variety of laboratory experiments and has been found to possess numerous advantages and limitations.
科学的研究の応用
5-(3-Chloro-5-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been studied for its potential applications in drug discovery, biochemistry, and physiology. It has been used to study the effects of various drugs on the body, as well as the biochemical and physiological effects of certain compounds on the body. It has also been used to study the mechanisms of action of certain drugs, as well as the potential for drug interactions. Additionally, 5-(3-Chloro-5-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in the development of novel drugs and in the screening of potential drug candidates.
作用機序
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% is not completely understood. It is believed that the compound binds to certain receptors in the body, which then triggers a response. This response can take the form of either an increase or decrease in the activity of certain enzymes, hormones, or other molecules. Additionally, 5-(3-Chloro-5-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% may also affect the expression of certain genes, which can lead to changes in the expression of certain proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-5-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% have been studied in a variety of laboratory experiments. It has been found to affect the expression of certain genes, which can lead to changes in the expression of certain proteins. Additionally, 5-(3-Chloro-5-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to affect the activity of certain enzymes and hormones, as well as the activity of certain neurotransmitters. In addition, 5-(3-Chloro-5-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to affect the metabolism of certain drugs, as well as the metabolism of certain nutrients.
実験室実験の利点と制限
The use of 5-(3-Chloro-5-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments has both advantages and limitations. One advantage is that it can be used to study the effects of various drugs on the body, as well as the biochemical and physiological effects of certain compounds on the body. Additionally, 5-(3-Chloro-5-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% can be used to study the mechanisms of action of certain drugs, as well as the potential for drug interactions.
However, there are also some limitations to the use of 5-(3-Chloro-5-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments. For example, the compound is not very stable, and it can be easily degraded in the presence of light or heat. Additionally, it is not very soluble in water, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for the use of 5-(3-Chloro-5-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% in scientific research. For example, it could be used to study the effects of certain drugs on the body, as well as the biochemical and physiological effects of certain compounds on the body. Additionally, it could be used to study the mechanisms of action of certain drugs, as well as the potential for drug interactions. Furthermore, 5-(3-Chloro-5-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% could be used to develop novel drugs and to screen potential drug candidates. Finally, it could be used to study the metabolism of certain drugs and nutrients.
合成法
The synthesis of 5-(3-Chloro-5-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% is achieved by a multi-step process. First, 5-chloro-2,4-dihydroxypyrimidine is synthesized by reacting 5-chloro-2-chloromethyl-4-hydroxy-pyrimidine with sodium hydroxide in aqueous ethanol. The next step involves the reaction of the 5-chloro-2,4-dihydroxypyrimidine with fluorobenzene in the presence of a base, such as sodium carbonate, to produce 5-(3-chloro-5-fluorophenyl)-(2,4)-dihydroxypyrimidine.
特性
IUPAC Name |
5-(3-chloro-5-fluorophenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2O2/c11-6-1-5(2-7(12)3-6)8-4-13-10(16)14-9(8)15/h1-4H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFABHASSANYTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-5-fluorophenyl)-(2,4)-dihydroxypyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![5-[Benzo(b)thiophen-2-yl]-2-hydroxypyrimidine, 95%](/img/structure/B6385639.png)
